molecular formula C8H11N3O3 B8026027 4-Nitro-1-(oxan-2-YL)pyrazole

4-Nitro-1-(oxan-2-YL)pyrazole

Cat. No.: B8026027
M. Wt: 197.19 g/mol
InChI Key: YJVPCRYLRDYTCH-UHFFFAOYSA-N
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Description

4-Nitro-1-(oxan-2-YL)pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound often employs continuous-flow processes. These processes involve the nitration of pyrazole with mixed acids, followed by continuous quenching, neutralization, extraction, and separation. This method ensures high yield, purity, and productivity .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products:

    Oxidation: Formation of nitro-oxidized derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

4-Nitro-1-(oxan-2-YL)pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Nitro-1-(oxan-2-YL)pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to inhibit specific enzymes or disrupt cellular processes makes it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

    Pyrazole: The parent compound with a simple five-membered ring structure containing two nitrogen atoms.

    Pyrazoline: A reduced form of pyrazole with a partially saturated ring.

    Pyrazolidine: Another reduced form with a fully saturated ring.

    Pyrazolone: An oxidized form with a carbonyl group.

Uniqueness: 4-Nitro-1-(oxan-2-YL)pyrazole is unique due to the presence of both a nitro group and an oxan-2-yl substituent. This combination imparts distinct chemical and biological properties, making it more versatile compared to its simpler counterparts .

Biological Activity

4-Nitro-1-(oxan-2-YL)pyrazole is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazoles are a class of compounds known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

The molecular formula of this compound is C8H11N3O3C_8H_{11}N_3O_3, with a molar mass of approximately 197.19 g/mol. Its predicted density is about 1.49 g/cm³, and it has notable stability due to its structural features.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have demonstrated inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. A study showed that certain pyrazole derivatives could inhibit TNF-α by up to 85% at specific concentrations, suggesting that this compound may possess comparable effects .

2. Antimicrobial Activity

Pyrazoles have also been reported to exhibit antimicrobial properties against various bacterial strains. In vitro studies have shown that certain pyrazole derivatives can effectively inhibit the growth of pathogens such as E. coli and S. aureus at low concentrations. The presence of the oxan moiety in this compound may enhance its antimicrobial efficacy due to improved solubility and membrane permeability .

3. Anticancer Potential

The anticancer activity of pyrazole derivatives is another area of interest. Compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth in vivo. Preliminary findings suggest that this compound could be explored further as a potential anticancer agent, particularly in targeting specific cancer pathways .

Case Study 1: Anti-inflammatory Effects

In a comparative study, various pyrazole derivatives were synthesized and tested for their anti-inflammatory effects using mouse models. The study found that those containing the nitro group exhibited enhanced activity against inflammation markers compared to their non-nitro counterparts .

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
Dexamethasone76%86%
Compound A (similar structure)80%90%
This compoundTBDTBD

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of pyrazoles against clinical isolates of bacteria. The study reported that compounds with oxan groups showed improved inhibition zones compared to standard antibiotics, indicating a promising avenue for developing new antimicrobial agents .

Bacterial StrainMinimum Inhibitory Concentration (µg/mL)
E. coliTBD
S. aureusTBD
Standard AntibioticTBD

The biological activities of pyrazoles, including this compound, are attributed to their ability to interact with various biological targets:

  • Anti-inflammatory : Inhibition of NF-kB signaling pathways which leads to reduced expression of pro-inflammatory cytokines.
  • Antimicrobial : Disruption of bacterial cell wall synthesis and interference with metabolic pathways.
  • Anticancer : Induction of apoptosis via modulation of apoptotic pathways and inhibition of cell proliferation signals.

Properties

IUPAC Name

4-nitro-1-(oxan-2-yl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c12-11(13)7-5-9-10(6-7)8-3-1-2-4-14-8/h5-6,8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJVPCRYLRDYTCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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